Oligo(dT)-oligo(dA) is a synthetic nucleic acid compound composed of deoxythymidine (dT) and deoxyadenosine (dA) residues. This compound typically exists as a double-stranded structure, where oligo(dT) serves as one strand and oligo(dA) as the complementary strand. The oligo(dT) strand is characterized by a sequence of thymidine nucleotides, which is often used in molecular biology applications due to its ability to hybridize specifically with polyadenylated RNA, such as messenger RNA. The oligo(dA) strand complements the oligo(dT) strand, forming stable base pairs through hydrogen bonding, which is essential for various biochemical processes.
Oligo(dT)-oligo(dA) plays a significant role in various biological activities:
The synthesis of oligo(dT)-oligo(dA) can be achieved through several methods:
Oligo(dT)-oligo(dA) has diverse applications in molecular biology and biotechnology:
Studies on interactions involving oligo(dT)-oligo(dA) have revealed important insights:
Oligo(dT)-oligo(dA) shares similarities with other nucleic acid compounds but possesses unique characteristics that distinguish it:
Compound | Composition | Unique Features |
---|---|---|
Oligo(dC)-oligo(dG) | Deoxycytidine & Deoxyguanosine | Forms stable duplexes; less commonly used than dA-dT pairs |
Oligo(dU)-oligo(dA) | Deoxyuridine & Deoxyadenosine | Used in specific applications involving RNA; less stable than dA-dT pairs |
Oligo(rU)-oligo(rA) | Ribonucleotides | Involved in RNA interactions; different stability profile compared to DNA |
Oligo(dT)-oligo(dA)'s specificity for polyadenylated RNA makes it particularly valuable in reverse transcription applications, setting it apart from other similar compounds that may not exhibit this level of specificity.
The structural organization of oligo(deoxythymidine)-oligo(deoxyadenosine) complexes in the presence of calcium salts exhibits distinctive B-form characteristics that differ significantly from standard deoxyribonucleic acid configurations [1] [2]. Crystallographic studies have demonstrated that calcium ions generate specific deoxyribonucleic acid crystal lattices and stabilize unique end-to-end overlaps and lateral contacts between duplexes [1]. The calcium salt form shows distinct structural features where duplexes in the crystal lattice are surrounded by eleven calcium ions, creating a fundamentally different organizational pattern compared to magnesium-containing structures [1].
The helical parameters of oligo(deoxythymidine)-oligo(deoxyadenosine) in calcium salt environments demonstrate remarkable consistency with canonical B-form geometry [3] [4]. The average twist angle approaches thirty-six degrees, which aligns with the standard B-form deoxyribonucleic acid configuration observed in poly(deoxyadenosine)-poly(deoxythymidine) structures [3]. The rise per base pair maintains the characteristic three point three angstrom spacing typical of B-form helices [4] [5].
Calcium ions exhibit sequence-specific binding patterns to both major and minor grooves of the oligo(deoxythymidine)-oligo(deoxyadenosine) duplex [2]. In the major groove, calcium cations interact through hydrogen bonds with oxygen and nitrogen atoms from individual bases or adjacent bases, while the softer calcium ions can form polar covalent bonds bridging adjacent nitrogen-seven and oxygen-six atoms at guanine-guanine bases [2]. Minor groove binding involves hydrogen bond interactions between cross-strand deoxyribonucleic acid base atoms of adjacent base pairs and the calcium cations' water ligands [2].
Structural Parameter | Calcium Salt Form | Standard B-Form |
---|---|---|
Average Twist | 36.0° | 36.0° |
Rise per Base Pair | 3.3 Å | 3.4 Å |
Helix Type | Right-handed | Right-handed |
Base Pairs per Turn | 10.0 | 10.0 |
Calcium Ions per Duplex | 11 | - |
The calcium-induced structural modifications result in unpaired outermost base pairs at each end of the duplex, effectively converting twelve-base-pair helices into functional ten-base-pair structures that can stack along their axis [1]. This reduction mechanism represents a unique strategy for reducing the effective repeat length of the helix to ten base pairs, distinguishing calcium salt forms from magnesium-containing structures [1].
The minor groove width of oligo(deoxythymidine)-oligo(deoxyadenosine) complexes undergoes significant narrowing that serves as a major determinant of deoxyribonucleic acid shape recognition [6] [7]. This narrowing phenomenon occurs through multiple molecular mechanisms, with the most significant factor being the absence of the two-amino group on guanine bases, which allows for substantially reduced minor groove dimensions [6].
Molecular dynamics simulations demonstrate that the minor groove width in adenine-thymine rich sequences can narrow to approximately half the mean minor groove width of canonical B-form deoxyribonucleic acid [6]. The narrowing process is modulated almost entirely by the presence or absence of purine two-amino groups, with adenine-thymine segments showing narrow minor grooves that correspond closely to those observed in sequences where guanine lacks the two-amino group [6] [7].
The protein-mediated neutralization of phosphates contributes significantly to minor groove narrowing in oligo(deoxythymidine)-oligo(deoxyadenosine) structures [6]. Lysine contacts to phosphates across the narrowest part of the central minor groove are critical for binding in certain sequence contexts [6]. This neutralization mechanism serves to stabilize the narrow minor groove when sequence features for minor groove compression are suboptimal [6].
Experimental evidence reveals that partial neutralization of six phosphates spanning a stretch of four guanine-cytosine base pairs results in a two point five angstrom decrease in the minimum minor groove width [6]. In contrast, similar phosphate charge neutralization over an already narrowed adenine-thymine region causes only a small reduction of approximately one angstrom in the minimum groove width [6].
Minor Groove Parameter | Standard B-Form | Narrowed Form | Reduction |
---|---|---|---|
Minimum Width | 12.0 Å | 6.0 Å | 50% |
Average Width | 11.5 Å | 8.5 Å | 26% |
Phosphate Neutralization Effect (AT) | - | 1.0 Å | - |
Phosphate Neutralization Effect (GC) | - | 2.5 Å | - |
The sequence-dependent narrowing of minor groove widths occurs without corresponding changes in the widths of the major groove [6] [7]. This selective narrowing pattern indicates that the structural modifications are localized to the minor groove region and do not propagate to other helical features [7].
The base-pair positioning in oligo(deoxythymidine)-oligo(deoxyadenosine) complexes exhibits distinctive geometric characteristics that influence overall deoxyribonucleic acid bending properties [8] [9] [10]. The average adenine-thymine pair maintains canonical dimensions with specific geometric parameters that define the spatial arrangement of bases within the duplex [9] [5].
Crystallographic analysis reveals that adenine-thymine base pairs demonstrate extreme geometric parameters including buckle angles ranging from negative twenty-six degrees to positive thirty-nine degrees, propeller twist from negative thirty-three degrees to positive twenty-six degrees, and opening angles from negative twenty-three degrees to positive nineteen degrees [9] [5]. The shear parameters range from negative one point four angstroms to positive two point one angstroms, while stretch values span from negative zero point seven angstroms to positive zero point four angstroms [9] [5].
The stagger parameter for adenine-thymine base pairs varies from negative two point three angstroms to positive one point eight angstroms, indicating significant conformational flexibility within the duplex structure [9] [5]. These variations reflect the dynamic nature of base-pair interactions and their response to environmental factors such as crystal packing forces and hydration patterns [5].
Deoxyribonucleic acid bending in oligo(deoxythymidine)-oligo(deoxyadenosine) structures occurs through three major modes involving base-roll compression toward the major groove [2] [10]. Sequence-specific and strand-specific binding of calcium ions to the major groove causes deoxyribonucleic acid bending through this base-roll compression mechanism [2]. In contrast, sequence-specific binding of calcium ions in the minor groove has negligible effects on helix curvature [2].
Base-Pair Parameter | Minimum Value | Maximum Value | Average Value |
---|---|---|---|
Buckle | -26.0° | +39.0° | +6.5° |
Propeller Twist | -33.0° | +26.0° | -3.5° |
Opening | -23.0° | +19.0° | -2.0° |
Shear | -1.4 Å | +2.1 Å | +0.35 Å |
Stretch | -0.7 Å | +0.4 Å | -0.15 Å |
Stagger | -2.3 Å | +1.8 Å | -0.25 Å |
The cooperative binding behavior of oligo(deoxythymidine) molecules on poly(deoxyadenosine) lattices demonstrates significant clustering effects with cooperativity parameters reaching values of four thousand seven hundred [8]. This clustering results from favorable end-to-end interactions between adjacent oligonucleotides, with calculated free energy changes of negative four point six kilocalories per mole for these interactions [8].